molecular formula C11H16N2O3S B3170971 N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide CAS No. 946386-86-3

N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide

Cat. No.: B3170971
CAS No.: 946386-86-3
M. Wt: 256.32 g/mol
InChI Key: ZLWGQUNPDOWWDX-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide is a chemical compound with the molecular formula C₁₁H₁₆N₂O₃S It is known for its unique structure, which includes a sulfonyl group attached to an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxylamine moiety can participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-2-((4-methylphenyl)sulfonyl)acetimidamide
  • N’-Hydroxy-2-((4-ethylphenyl)sulfonyl)acetimidamide
  • N’-Hydroxy-2-((4-tert-butylphenyl)sulfonyl)acetimidamide

Uniqueness

N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-hydroxy-2-(4-propan-2-ylphenyl)sulfonylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8(2)9-3-5-10(6-4-9)17(15,16)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWGQUNPDOWWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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